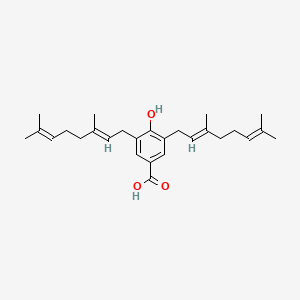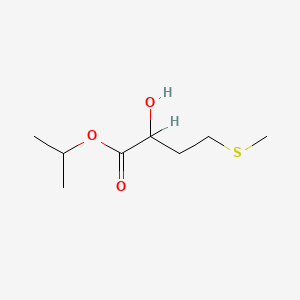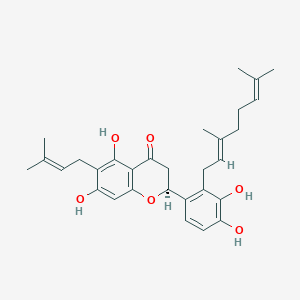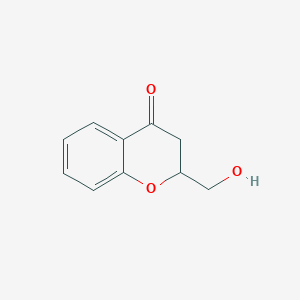
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
説明
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- is a natural product found in Caballeronia humi and Burkholderia with data available.
科学的研究の応用
Novel Synthesis and Solid Phase Applications
- A study by Harikrishnan and Showalter (2000) reported a novel synthesis method for 2,3-disubstituted benzopyran-4-ones, demonstrating its application to the solid phase. This synthesis utilized a traceless diisopropylsilyloxy linker methodology, resulting in high yield and purity of target benzopyranones (Harikrishnan & Showalter, 2000).
Antiestrogen Properties
- Saeed et al. (1990) synthesized a series of 2,3-diaryl-1-benzopyran analogues, evaluating their estrogen receptor affinity and estrogen agonist-antagonist activities. They found that certain derivatives of 4H-1-benzopyran-4-one were either inactive or marginally active as receptor ligands or estrogen agonists-antagonists (Saeed et al., 1990).
Mass Spectrometry and Fragmentation Studies
- Bravo, Ticozzi, and Traldi (1982) explored the mass spectrometric behavior of 2-hydroxymethyl-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-5-ones, particularly focusing on the unusual presence of [MH3O]+ species in the fragmentation pattern of 4-phenyl substituted compounds (Bravo, Ticozzi & Traldi, 1982).
Chemical Reactions and Derivatives
- Reynolds, Vanallan, and Petropoulos (1970) studied the reactions of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with nucleophiles, leading to various derivatives with potential chemical applications (Reynolds, Vanallan & Petropoulos, 1970).
Acid/Base Properties
- A study by Alemán (2000) investigated the acid/base properties of 4H-1-benzopyran-4-one and its hydroxylated derivatives both in gas-phase and in solution. This study provided a complete and accurate picture of the acid/base properties of these compounds (Alemán, 2000).
Crystallography and Structure Analysis
- Manolov and Maichle‐Moessmer (2007) conducted a crystallographic study of a derivative of 4H-1-benzopyran-2-one, providing insights into its molecular structure (Manolov & Maichle‐Moessmer, 2007).
特性
CAS番号 |
116543-90-9 |
|---|---|
製品名 |
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- |
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
2-(hydroxymethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7,11H,5-6H2 |
InChIキー |
RLGCSXCBIHAHBM-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1=O)CO |
正規SMILES |
C1C(OC2=CC=CC=C2C1=O)CO |
同義語 |
2-hydroxymethyl-chroman-4-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

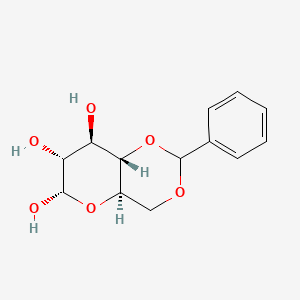
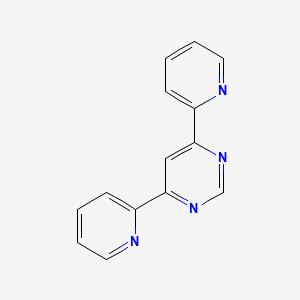

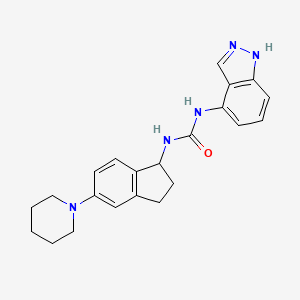
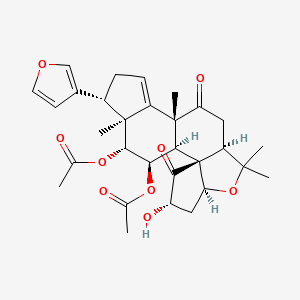
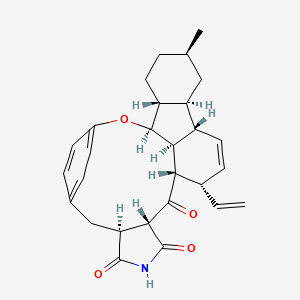
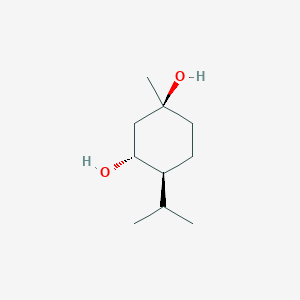
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
